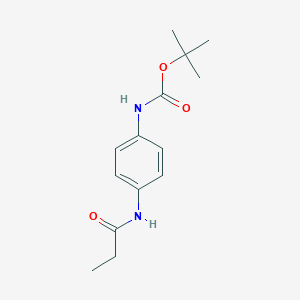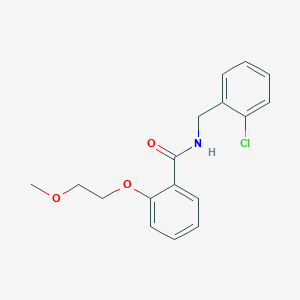![molecular formula C21H17FN2O2 B267342 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267342.png)
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide, also known as FABP inhibitor BMS309403, is a small molecule inhibitor that targets the fatty acid binding protein (FABP) family. FABPs are involved in the transport and metabolism of fatty acids in cells, and their inhibition has potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Mécanisme D'action
BMS309403 binds to the fatty acid binding pocket of 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, preventing the transport of fatty acids to their target enzymes. This leads to a reduction in lipid accumulation and improved metabolic function in cells.
Biochemical and Physiological Effects:
In vitro studies have shown that BMS309403 can improve insulin sensitivity and reduce inflammation in adipocytes. In animal models of obesity and diabetes, BMS309403 has been shown to improve glucose tolerance, reduce body weight, and decrease hepatic lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS309403 in lab experiments is its specificity for 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation is that BMS309403 has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on BMS309403 could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, studies could investigate the potential of BMS309403 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, research could explore the use of BMS309403 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of BMS309403 involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylbenzamide in the presence of a base to yield BMS309403.
Applications De Recherche Scientifique
BMS309403 has been extensively studied in preclinical models of metabolic diseases, including diabetes and obesity. In vitro studies have shown that BMS309403 can inhibit 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which are highly expressed in adipose tissue and liver, respectively. Inhibition of these proteins has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in cells.
Propriétés
Nom du produit |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C21H17FN2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-24(19-5-3-2-4-6-19)21(26)16-9-13-18(14-10-16)23-20(25)15-7-11-17(22)12-8-15/h2-14H,1H3,(H,23,25) |
Clé InChI |
XDIBLBYNKXQGIO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)
![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)
![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)
![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)